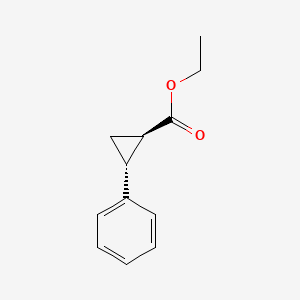

Ethyl trans-2-phenylcyclopropanecarboxylate

概述

描述

Ethyl trans-2-phenylcyclopropanecarboxylate, also known as Ethyl-2-phenylcyclopropancarboxylat, is an organic compound of the cyclopropane carboxylic acid family . It has a molecular formula of C12H14O2 and an average mass of 190.238 Da .

Synthesis Analysis

An improved method of synthesis of trans-2-phenylcyclopropylamine involves isomerizing an intermediate ester, namely, cis,trans-ethyl-2-phenylcyclopropanecarboxylate, by reacting the ester with anhydrous sodium ethoxide .

Molecular Structure Analysis

The molecular structure of Ethyl trans-2-phenylcyclopropanecarboxylate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

The mechanism and regioselectivity of [3+2] cycloaddition (32CA) reactions of benzonitrile oxide with ethyl trans-cinnamate, ethyl crotonate, and trans-2-penten-1-ol have been studied . The 32CA reactions followed a one-step mechanism with asynchronous TSs .

Physical And Chemical Properties Analysis

Ethyl trans-2-phenylcyclopropanecarboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 266.7±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.5±3.0 kJ/mol and a flash point of 106.9±9.0 °C .

科学研究应用

Synthesis and Chemical Reactions

Ethyl trans-2-phenylcyclopropanecarboxylate is involved in various chemical reactions and syntheses. For instance, it serves as an intermediate in the preparation of cis-2-phenylcyclopropanecarboxylic acid and trans-2-Phenylcyclopropanecarboxylic acid. These acids are key components in processes like annulation, cyclization, esterification, and hydrolysis, highlighting their significance in synthetic organic chemistry (Kaiser, Weinstock, & Olmstead, 2003).

Biological Evaluation

The compound has been used in the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives have shown effectiveness as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications in diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Material Science and Catalysis

In material science and catalysis, ethyl trans-2-phenylcyclopropanecarboxylate has been used in the study of Pauson-Khand reactions, leading to the synthesis of ester and metal carbene functionalized exo-tricyclodecenones. This reflects its utility in the development of new materials and catalysts (Kretschik, Dötz, & Nieger, 1997).

Enantioselective Catalysis

The compound plays a role in enantioselective catalysis. Optically active rhodium(II) complexes using this compound as a homogeneous catalyst for cyclopropanation of styrene with ethyl diazoacetate have been explored, showing potential for chiral synthesis (Brunner, Kluschanzoff, & Wutz, 2010).

Antidepressant Synthesis

It has also been used in the synthesis of the enantiomer of the antidepressant tranylcypromine, showcasing its relevance in pharmaceutical synthesis (Csuk, Schabel, & Scholz, 1996).

Polymer Chemistry

In polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative, has been used for oligomerization using horseradish peroxidase as a catalyst. This indicates its applications in developing new polymeric materials (Pang, Ritter, & Tabatabai, 2003).

安全和危害

未来方向

属性

IUPAC Name |

ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGUIJLJERBBCM-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl trans-2-phenylcyclopropanecarboxylate | |

CAS RN |

946-39-4 | |

| Record name | Ethyl trans-2-phenylcyclopropanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

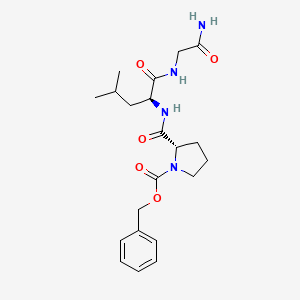

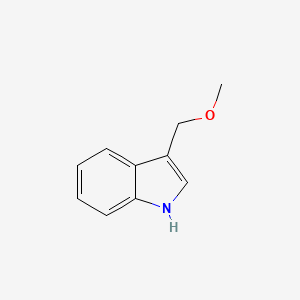

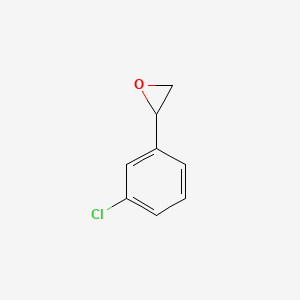

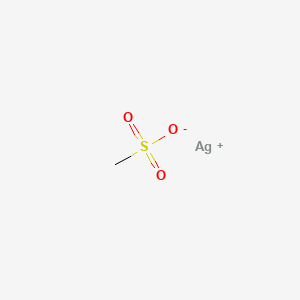

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

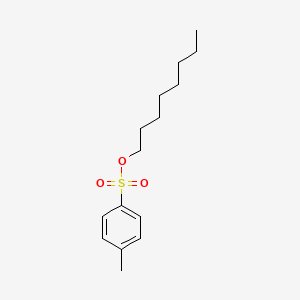

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。